2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using sulfur-containing reagents to form the benzothiazine ring.
Alkylation: Introducing the propynyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the double bonds or the sulfur atom.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of reduced benzothiazine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the synthesis of materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide: Lacks the propynyl group.
2H-1,2-Benzothiazin-3(4H)-one, 2-methyl-, 1,1-dioxide: Contains a methyl group instead of a propynyl group.
Uniqueness
The presence of the propynyl group in 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide may confer unique chemical properties and biological activities compared to its analogs. This could include differences in reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
31848-19-8 |
---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
1,1-dioxo-2-prop-2-ynyl-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C11H9NO3S/c1-2-7-12-11(13)8-9-5-3-4-6-10(9)16(12,14)15/h1,3-6H,7-8H2 |
InChI Key |
CTZKUHWIUDBFRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)CC2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.